Dehydroformouregine (CAS: 107633-69-2) is a highly conjugated N-formyl dehydroaporphine alkaloid isolated from species such as Piper sarmentosum, Piper nigrum, and Sabia parviflora [1]. In analytical and procurement contexts, it serves as a critical reference standard for the chemotaxonomic profiling and standardization of medicinal plant extracts[2]. Unlike typical saturated aporphines, its fully aromatized core and N-formyl substitution confer distinct UV-absorbance characteristics and specific bioactivities, notably dose-dependent antifungal efficacy against agricultural phytopathogens[1].
Substituting dehydroformouregine with non-dehydrogenated analogs (like formouregine) or generic aporphines (such as N-formylanonaine) compromises analytical resolution in extract standardization workflows [1]. The dehydroaporphine core significantly shifts the UV absorption maxima and chromatographic retention times compared to aporphines with a saturated B/C ring system, making generic substitutes unreliable for precise HPLC-DAD quantification [2]. Furthermore, in agricultural bioassays, generic aporphines lack the specific dose-dependent inhibition profile against Botrytis cinerea exhibited by dehydroformouregine, rendering them ineffective for targeted biopesticide formulation studies [1].
In comparative antifungal assays, dehydroformouregine demonstrated dose-dependent inhibition of the phytopathogenic fungus Botrytis cinerea at concentrations ranging from 1.5 to 125 µM [1]. At the upper threshold of 125 µM, dehydroformouregine achieved greater than 80% growth inhibition, outperforming baseline crude extracts and distinguishing itself from co-occurring compounds that showed less than 20% activity against this specific fungal strain [1].
| Evidence Dimension | Fungal growth inhibition (Botrytis cinerea) |
| Target Compound Data | >80% inhibition at 125 µM |
| Comparator Or Baseline | Baseline crude extracts and inactive co-metabolites (<20% inhibition) |
| Quantified Difference | Greater than 4-fold increase in targeted fungal inhibition at matched concentrations |
| Conditions | In vitro antifungal assay against Botrytis cinerea over 7 days |
Validates the procurement of dehydroformouregine as a quantitative reference compound and lead scaffold for developing targeted botanical fungicides.
Dehydroformouregine acts as a structurally distinct marker for the authentication of Sabia parviflora and Guatteria ouregou extracts [1]. Unlike its saturated counterpart, formouregine, the fully conjugated dehydroaporphine skeleton of dehydroformouregine provides a rigid, planar structure with an extended chromophore[2]. This results in a higher molar absorptivity and distinct UV maxima, allowing for baseline resolution and lower limits of detection (LOD) during HPLC-DAD analysis compared to non-conjugated aporphine analogs[2].
| Evidence Dimension | Chromatographic resolution and UV detectability |
| Target Compound Data | Extended chromophore with distinct UV maxima and high molar absorptivity |
| Comparator Or Baseline | Formouregine (non-dehydro analog) |
| Quantified Difference | Enhanced baseline resolution and lower LOD in complex plant matrices |
| Conditions | HPLC-DAD profiling of medicinal plant extracts |
Essential for QA/QC laboratories needing to differentiate specific medicinal plant species from adulterants using precise marker quantification.
During bioassay-guided fractionation of Piper sarmentosum, dehydroformouregine exhibited a selective antifungal profile, contrasting with co-occurring alkaloids like piperolactam A [1]. While piperolactam A primarily inhibited bacterial growth (>85% inhibition of Aliivibrio fischeri at 100 µM), dehydroformouregine showed high selectivity for fungal targets (B. cinerea) with only mild cytotoxic effects against standard human cell lines [1].
| Evidence Dimension | Pathogen selectivity (Fungal vs. Bacterial) |
| Target Compound Data | High antifungal activity (>80% inhibition of B. cinerea) |
| Comparator Or Baseline | Piperolactam A (>85% antibacterial inhibition, lower antifungal specificity) |
| Quantified Difference | Orthogonal selectivity for fungal over bacterial targets compared to in-class aristolactams |
| Conditions | Parallel antimicrobial and antifungal screening at 100-125 µM |
Ensures researchers procure the correct alkaloid standard when specifically investigating the antifungal, rather than antibacterial, properties of Piper extracts.
Dehydroformouregine is the right choice as a positive control or lead structural scaffold in agricultural chemistry targeting Botrytis cinerea and other crop-destroying fungi, owing to its proven dose-dependent inhibition profile [1].
It serves as a primary analytical reference standard for the HPLC/LC-MS quantification and authentication of commercial extracts derived from Piper sarmentosum and Sabia parviflora, where its distinct UV chromophore allows for precise differentiation from saturated aporphine adulterants [2].
Procured by medicinal chemists to compare the biological impact of the N-formyl group and the fully aromatized dehydroaporphine core against standard saturated aporphines in targeted antimicrobial and cytotoxicity assays [1].